molecular formula C20H25FN2O3 B246994 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B246994
M. Wt: 360.4 g/mol
InChI Key: ZMZMHEOJGAGQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and a propanamide backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 3,4-dimethoxyphenylacetonitrile with 2-fluorobenzyl bromide, followed by reduction to the corresponding amine. This amine is then acylated with propanoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenethylamine backbone but lacks the fluorophenyl and propanamide groups.

    2-(4-Chlorophenyl)ethylamine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Phenethylamine: The simplest form of the phenethylamine structure, lacking additional functional groups.

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-fluorophenyl)propanamide is unique due to its combination of a dimethoxyphenyl group, a fluorophenyl group, and a propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C20H25FN2O3/c1-23(12-10-15-8-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-4-6-16(17)21/h4-9,14H,10-13H2,1-3H3,(H,22,24)

InChI Key

ZMZMHEOJGAGQCM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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